N-(3-chloro-4-fluorophenyl)benzene-1,4-disulfonamide
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Overview
Description
N1-(3-Chloro-4-fluorophenyl)benzene-1,4-disulfonamide is a chemical compound characterized by the presence of chloro and fluoro substituents on a phenyl ring, along with two sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-fluorophenyl)benzene-1,4-disulfonamide typically involves the reaction of 3-chloro-4-fluoroaniline with benzene-1,4-disulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N1-(3-Chloro-4-fluorophenyl)benzene-1,4-disulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonamide groups can be involved in redox reactions under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
N1-(3-Chloro-4-fluorophenyl)benzene-1,4-disulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections and cancer.
Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in studies exploring the interactions of sulfonamide compounds with biological targets, including enzymes and receptors
Mechanism of Action
The mechanism by which N1-(3-chloro-4-fluorophenyl)benzene-1,4-disulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for certain targets, such as bacterial enzymes or cancer cell receptors .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: This compound shares structural similarities but differs in the presence of a methyl group and a benzyl substituent.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another related compound with a thiazole ring instead of the sulfonamide groups.
Uniqueness
N1-(3-Chloro-4-fluorophenyl)benzene-1,4-disulfonamide is unique due to its combination of chloro and fluoro substituents along with two sulfonamide groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H10ClFN2O4S2 |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)benzene-1,4-disulfonamide |
InChI |
InChI=1S/C12H10ClFN2O4S2/c13-11-7-8(1-6-12(11)14)16-22(19,20)10-4-2-9(3-5-10)21(15,17)18/h1-7,16H,(H2,15,17,18) |
InChI Key |
LOVKDNCMBLLVES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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